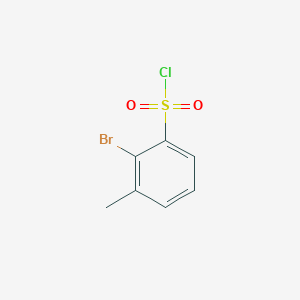

2-Bromo-3-methylbenzenesulfonyl chloride

説明

The exact mass of the compound 2-Bromo-3-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFIURZNLONQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261566-57-7 | |

| Record name | 2-bromo-3-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Whitepaper: Deconstructing the Steric Architecture of 2-Bromo-3-methylbenzenesulfonyl Chloride and its Implications for Reactivity and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The interplay of steric and electronic effects governs molecular reactivity and is a cornerstone of modern drug design. 2-Bromo-3-methylbenzenesulfonyl chloride presents a compelling case study in which the strategic placement of substituents dictates the conformational preferences and reactivity of the critical sulfonyl chloride moiety. This guide provides an in-depth analysis of the steric hindrance imposed by the ortho-bromine atom, modulated by the meta-methyl group. We will explore how this substitution pattern creates a unique chemical environment that influences reaction kinetics, synthetic strategy, and potential applications in medicinal chemistry. This document synthesizes theoretical principles with practical, field-proven protocols to offer a comprehensive resource for professionals in chemical and pharmaceutical sciences.

Introduction: The Principle of Steric Hindrance in Molecular Design

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule, where the bulk of specific groups impedes or alters chemical reactions.[1] It is not merely an obstacle but a powerful tool in synthesis and medicinal chemistry. By introducing bulky substituents, chemists can control reaction selectivity, stabilize reactive intermediates, or enforce specific molecular conformations required for biological activity.[2][3] In drug development, leveraging steric effects can enhance receptor binding affinity, improve metabolic stability, and fine-tune a compound's pharmacokinetic profile.[4] The sulfonyl chloride functional group is a versatile intermediate in organic synthesis, notably in the preparation of sulfonamides, a class of compounds with broad therapeutic applications.[5] The reactivity of the sulfonyl chloride is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring.[6]

This guide focuses on the nuanced effects within 2-Bromo-3-methylbenzenesulfonyl chloride, a molecule where the large bromine atom is positioned ortho to the reactive sulfonyl chloride group, and a smaller methyl group resides in the meta position.

The Architectural Influence of Ortho and Meta Substituents

The unique reactivity profile of 2-Bromo-3-methylbenzenesulfonyl chloride arises from the combined influence of its substituents. Understanding these contributions requires analyzing their individual steric and electronic properties.

The Dominant Ortho Effect of Bromine

The bromine atom, positioned directly adjacent to the sulfonyl chloride group, is the primary architect of the molecule's steric environment.

-

Steric Bulk: Bromine possesses a significantly larger van der Waals radius (1.85 Å) compared to hydrogen (1.20 Å). This size creates a "steric shield" around the electrophilic sulfur atom of the sulfonyl chloride, hindering the approach of nucleophiles.[7]

-

Conformational Restriction: The repulsion between the bulky bromine and the sulfonyl chloride group forces the S-C bond to adopt a restricted conformation. This can lead to a ground-state geometry that is already distorted towards the transition state of a reaction, a phenomenon that can sometimes counter-intuitively accelerate reactions despite the apparent steric hindrance.[8] Studies on ortho-alkyl substituted arenesulfonyl chlorides have shown that a sterically congested structure can enhance reactivity in certain nucleophilic substitution reactions.[6][9] This is attributed to a rigid, compressed ground state that is energetically closer to the transition state.[8]

-

Electronic Effect: Bromine is an electronegative atom that deactivates the aromatic ring towards electrophilic substitution via its inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, acting as a weak activating group (+M). In the context of the sulfonyl chloride's reactivity, the primary electronic influence is the strong electron-withdrawing nature of the -SO₂Cl group itself, which is further modulated by the substituents.

The Modulatory Role of the Meta Methyl Group

The methyl group at the 3-position exerts a more subtle, secondary influence:

-

Electronic Contribution: As an alkyl group, the methyl substituent is weakly electron-donating (+I effect), which can slightly modulate the overall electron density of the aromatic ring.

-

Steric Buttressing: While not directly shielding the reaction center, the meta-methyl group can influence the preferred orientation of the ortho-bromine and the sulfonyl chloride group, further rigidifying the local conformation. This "buttressing" effect can amplify the steric constraints imposed by the bromine.

The interplay between the bulky, electron-withdrawing bromine and the smaller, electron-donating methyl group creates a unique electronic and steric landscape that defines the molecule's chemical personality.

Diagram: Steric Interactions in 2-Bromo-3-methylbenzenesulfonyl Chloride

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]

- 4. wpage.unina.it [wpage.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Friedel-Crafts Sulfonylation using 2-Bromo-3-methylbenzenesulfonyl Chloride

Introduction & Strategic Significance

The utilization of 2-Bromo-3-methylbenzenesulfonyl chloride (CAS: 1000577-62-1) in Friedel-Crafts sulfonylation represents a critical entry point for synthesizing polysubstituted diaryl sulfones. This specific building block is highly valued in medicinal chemistry for two strategic reasons:

-

The Sulfone Pharmacophore: Diaryl sulfones are potent non-covalent interactors in active sites, often seen in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and 5-HT6 receptor antagonists.

-

The Orthogonal Handle: The ortho-bromo substituent remains intact during the electrophilic aromatic substitution (EAS), serving as a pre-installed "handle" for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

However, this reagent presents a unique synthetic challenge: Steric Shielding . The 1,2,3-substitution pattern places the sulfonyl chloride group between a bulky bromine atom and the aromatic ring's pi-cloud. Standard protocols often fail due to the inability of the Lewis acid to effectively coordinate and generate the active sulfonylium species. This guide details an optimized protocol to overcome this kinetic barrier.

Mechanistic Insight & Reaction Design

The Steric-Electronic Conflict

Success with this reagent requires understanding the competition between electronic activation and steric hindrance.

-

Electronic Effect: The sulfonyl group is strongly electron-withdrawing. The ortho-bromo and meta-methyl groups provide a mixed electronic environment, but the primary barrier is steric.

-

Steric Effect: The bulky Bromine at the 2-position hinders the approach of the Lewis Acid (LA) to the sulfonyl chlorine. Furthermore, once the electrophilic sulfonylium ion (

) is formed, its attack on the nucleophilic arene is slowed by the flanking substituents.

Mechanistic Pathway

The reaction proceeds via the generation of a superelectrophilic species. Unlike simple benzenesulfonyl chlorides, the formation of the active complex here is the rate-determining step (RDS) due to the crowded environment.

Figure 1: Mechanistic pathway highlighting the critical coordination step hindered by the ortho-bromo group.

Optimized Protocol: High-Temperature Activation

Due to the steric hindrance described above, standard

Reagents & Equipment[2][5][6][8][9][10]

-

Reagent A: 2-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv)

-

Reagent B: Arene substrate (e.g., Toluene, Anisole, Chlorobenzene) (1.1–1.5 equiv)

-

Catalyst: Anhydrous Aluminum Chloride (

) (1.2–1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temperatures (

), which is preferred for this hindered substrate. -

Inert Gas: Argon or Nitrogen atmosphere (Strictly anhydrous).

Step-by-Step Methodology

Phase 1: Preparation (0 – 15 mins)

-

Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvent Charge: Add anhydrous DCE (

of sulfonyl chloride). -

Reagent Addition: Add 2-Bromo-3-methylbenzenesulfonyl chloride (1.0 equiv) and the Arene substrate (1.2 equiv). Stir until dissolved.

Phase 2: Lewis Acid Activation (15 – 45 mins)

-

Cooling: Cool the mixture to

using an ice bath. Rationale: Although heat is needed later, the initial addition of -

Addition: Add powdered anhydrous

(1.5 equiv) portion-wise over 10 minutes. Observe the evolution of HCl gas (use a scrubber or vent to a fume hood). -

Equilibration: Allow the mixture to warm to Room Temperature (RT) over 15 minutes.

Phase 3: Thermal Reaction (45 mins – 4 hours)

-

Assessment: Check TLC or LC-MS. If the starting material remains (highly likely with this hindered reagent), proceed to heating.

-

Reflux: Heat the reaction block to

(if using DCM) or -

Monitoring: Monitor every hour. The reaction is typically complete within 2–4 hours at reflux.

-

Endpoint: Disappearance of the sulfonyl chloride peak (LC-MS) or spot (TLC).

-

Phase 4: Quench & Workup

-

Quenching: Cool the reaction mixture to RT. Slowly pour the mixture into a beaker containing crushed ice and 1M HCl (100 mL). Caution: Violent hydrolysis of excess

. -

Extraction: Extract the aqueous layer with DCM (

). -

Washing: Wash combined organics with Brine, then saturated

(to remove acidic impurities). -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Critical Parameters & Troubleshooting

| Parameter | Recommended Condition | Why? |

| Lewis Acid | Weaker acids ( | |

| Temperature | Reflux ( | Thermal energy is required to overcome the activation energy barrier raised by steric hindrance. |

| Solvent | DCE or Nitrobenzene | DCM boils too low ( |

| Order of Addition | Sulfonyl Cl + Arene | Adding |

Common Failure Modes

-

Hydrolysis: If the

is grey or sticky (wet), the reaction will stall. The sulfonyl chloride will hydrolyze to the sulfonic acid (2-bromo-3-methylbenzenesulfonic acid), which is water-soluble and lost during workup. -

Regioisomer Mixtures: If the arene substrate has multiple open positions (e.g., Toluene), expect a mixture of para (major) and ortho (minor) isomers. The bulk of the 2-bromo-3-methylbenzenesulfonyl group will strongly favor the para position on the arene ring.

Workflow Visualization

Figure 2: Operational workflow for the sulfonylation of hindered substrates.

References

-

Olah, G. A., et al. (1973). "Friedel-Crafts and Related Reactions."[1][2][3][4][5] Wiley-Interscience. (Foundational text on Lewis Acid mechanism).

-

Yue, H., et al. (2023).[6] "PPh3‐Mediated Nucleophilic Sulfonation of Sulfonyl Chlorides with Arynes." European Journal of Organic Chemistry.

-

Zheng, Y., et al. (2023).[7] "Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes." Synthesis.

-

Choudary, B. M., et al. (2000).[5] "Friedel–Crafts sulfonylation of aromatics catalysed by solid acids."[5] Journal of the Chemical Society, Perkin Transactions 1.

-

BenchChem Technical Support. (2025). "Alternative Lewis Acids for Friedel-Crafts Reactions." BenchChem Application Notes.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]

preventing hydrolysis of 2-Bromo-3-methylbenzenesulfonyl chloride during storage

Technical Support Center: Stability & Handling Guide Subject: 2-Bromo-3-methylbenzenesulfonyl chloride (CAS: 2905-25-1 / Analogous Derivatives) Ticket ID: #TSC-SO2Cl-PROTECT

Executive Summary

You are likely experiencing degradation issues with 2-Bromo-3-methylbenzenesulfonyl chloride . This compound is a highly reactive electrophile used for sulfonylation. Its primary failure mode is hydrolysis , where atmospheric moisture converts the crystalline solid into a sticky, acrid paste of 2-bromo-3-methylbenzenesulfonic acid and hydrogen chloride (HCl) gas.

This guide provides a self-validating storage protocol and troubleshooting steps to recover usable material from degraded stocks.

The Enemy: Hydrolysis Mechanism

To prevent degradation, you must understand the chemical pathway.[1] Sulfonyl chlorides (

The Cascade of Failure:

-

Moisture Ingress: Water enters the container via permeation or poor seals.

-

Nucleophilic Attack: Water attacks the sulfur center.

-

Acid Generation: The leaving group (

) combines with a proton to form HCl. -

Autocatalysis: The generated HCl gas increases the internal pressure, potentially compromising the septum/seal further, drawing in more moisture upon cooling cycles.

Graphviz Diagram: The Hydrolysis Pathway

Caption: Figure 1. The irreversible hydrolysis pathway converting the active reagent into inert acid and corrosive gas.

Validated Storage Protocols

Do not rely on "tightly closed caps." Aryl sulfonyl chlorides require an active barrier against moisture.

Protocol A: The "Double-Containment" System (Long-Term Storage)

Recommended for storage > 1 week.

| Component | Specification | Reason |

| Primary Container | Glass vial with PTFE-lined screw cap. | Polyethylene liners degrade upon exposure to HCl; PTFE is inert. |

| Secondary Container | Wide-mouth jar containing desiccant (e.g., Drierite™ or Silica Gel). | Creates a micro-environment with <1% humidity. |

| Atmosphere | Argon or Nitrogen backfill.[1][2] | Displaces humid air. Argon is heavier than air and offers better blanketing. |

| Temperature | 2°C to 8°C (Refrigerator). | Lowers kinetic rate of hydrolysis. Freezing (-20°C) is acceptable but requires strict warming protocols before opening to prevent condensation. |

Protocol B: Handling Active Stocks

When the bottle is in use.

-

Warm to Room Temp: Never open a cold bottle. Condensation will form immediately on the solid, initiating hydrolysis. Allow 30 mins equilibration.

-

Inert Gas Flush: After removing the reagent, flush the headspace with dry

or Ar for 10-15 seconds before recapping. -

Parafilm is Insufficient: Parafilm is permeable to gas over time. Use electrical tape for outer sealing if PTFE tape is unavailable.

Troubleshooting & Recovery (FAQ)

Q1: The solid has turned into a sticky paste or oil. Is it ruined?

Diagnosis: This is "Melting Point Depression." The hydrolysis product (sulfonic acid) acts as an impurity, lowering the melting point of the mixture below room temperature. Solution:

-

If <20% degraded: You can repurify.

-

Recrystallization Protocol:

-

Dissolve the crude mass in a minimum amount of hot dry toluene or chloroform .

-

The sulfonic acid impurity is generally less soluble in non-polar solvents than the chloride. Filter off any insoluble solids (the acid).

-

Add hexane or heptane to the filtrate to induce crystallization of the sulfonyl chloride.

-

Filter and dry under vacuum immediately.

-

Q2: I smell a sharp, acrid odor when opening the secondary container.

Diagnosis: HCl gas has leaked from the primary vial. The reagent is degrading.[1][3] Action:

-

Vent the container in a fume hood immediately.

-

Check the cap liner; it is likely corroded/cracked.

-

Perform a TLC check (Solvent: 20% EtOAc/Hexanes). The Sulfonyl Chloride will have a higher

(non-polar); the Sulfonic Acid will stay near the baseline.

Q3: Can I wash the compound with water to remove the acid?

Diagnosis: Counter-intuitive but effective for bulk recovery. Protocol:

-

Dissolve the paste in

(Dichloromethane). -

Wash rapidly with ice-cold 5%

(aqueous). The base neutralizes the sulfonic acid and extracts it into the water layer. -

Critical: The contact time must be <2 minutes to prevent basic hydrolysis of the sulfonyl chloride.

-

Dry the organic layer with

, filter, and rotovap.

Decision Matrix: Storage & Handling

Graphviz Diagram: Storage Workflow

Caption: Figure 2. Decision tree for determining appropriate storage conditions based on usage frequency.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Sigma-Aldrich. Benzenesulfonyl Chloride Safety Data Sheet (SDS). (Accessed 2024).

-

BenchChem. Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide. (General stability data for alkyl-substituted benzenesulfonyl chlorides).

-

PubChem. 2-Bromobenzenesulfonyl chloride Compound Summary. (Physical property verification for bromo-analogs).

Sources

Technical Support Center: Sulfonylation with 2-Bromo-3-methylbenzenesulfonyl Chloride

Current Status: Operational Ticket ID: TICKET-SULF-2Br3Me Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Buttressing Effect" Challenge

You are likely experiencing low yields not due to operator error, but due to the specific structural rigidity of 2-Bromo-3-methylbenzenesulfonyl chloride .

Unlike a standard benzenesulfonyl chloride, your substrate features a 1,2,3-substitution pattern .

-

Position 1: Sulfonyl Chloride (

)[1] -

Position 2: Bromine Atom (Ortho)[2]

-

Position 3: Methyl Group (Meta)

The Problem: The bromine atom at Position 2 provides significant steric hindrance to the incoming nucleophile. However, the methyl group at Position 3 exerts a "Buttressing Effect." It sterically crowds the bromine atom, preventing it from bending away from the sulfonyl group. This locks the steric blockade in place, making the electrophilic sulfur center exceptionally difficult to access compared to simple o-bromobenzenesulfonyl chloride.

The Solution: Standard Schotten-Baumann conditions (aqueous base) or weak organic bases (TEA) often fail here. You must switch to a nucleophilic catalysis system using DMAP (4-Dimethylaminopyridine) to generate a more reactive, less hindered intermediate.

The Optimized Protocol (Gold Standard)

This protocol is designed to overcome the steric barrier while preventing the hydrolysis of the sensitive sulfonyl chloride.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Amine/Alcohol (Substrate) | 1.0 | Nucleophile | Must be dry (azeotrope with toluene if necessary). |

| 2-Bromo-3-methyl... (Reagent) | 1.2 - 1.5 | Electrophile | Excess required to account for inevitable hydrolysis. |

| DCM or THF (Anhydrous) | [0.2 M] | Solvent | DCM is preferred for solubility; THF if amine is polar. |

| Triethylamine (TEA) | 2.0 - 3.0 | Aux. Base | Scavenges HCl; does not catalyze the reaction efficiently. |

| DMAP | 0.1 - 0.2 | Catalyst | MANDATORY. Forms the active |

Step-by-Step Workflow

-

Drying: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Solvation: Dissolve the Amine (1.0 equiv) , TEA (2.0 equiv) , and DMAP (0.1 equiv) in anhydrous DCM.

-

Temperature Control: Cool the mixture to 0 °C .

-

Why? While heat helps sterics, it accelerates hydrolysis faster than sulfonylation. We initiate cold to control exotherm, then warm up.

-

-

Addition: Dissolve 2-Bromo-3-methylbenzenesulfonyl chloride (1.2 equiv) in a minimal amount of DCM and add it dropwise to the amine mixture.

-

The "Push": Allow the reaction to warm to Room Temperature (25 °C) .

-

Monitoring: Check TLC/LCMS at 1 hour.

-

If incomplete: Heat to 40 °C (Reflux) . The DMAP intermediate is stable enough to withstand mild heating.

-

Mechanistic Visualization

The following diagram illustrates why standard bases fail and how DMAP acts as a "Trojan Horse" to bypass the steric blockade caused by the buttressed bromine atom.

Figure 1: Mechanism of DMAP catalysis overcoming steric hindrance. Note that standard bases (TEA) are too sterically demanding to attack the crowded sulfur center effectively.

Troubleshooting Guide

Use this logic tree to diagnose low yields.

Scenario A: Starting Material (Amine) is Unconsumed

-

Diagnosis: The electrophile is not reactive enough, or the "active species" is decomposing before reacting.

-

Action:

-

Increase DMAP: Boost load to 20 mol% (0.2 equiv).

-

Concentration: Run the reaction at higher concentration (0.5 M or 1.0 M) to increase collision frequency.

-

Heat: If using DCM, switch to 1,2-Dichloroethane (DCE) and heat to 60 °C.

-

Scenario B: Sulfonyl Chloride Disappears, but No Product Forms

-

Diagnosis: Rapid Hydrolysis.[3] The reagent turned into sulfonic acid (highly polar, stays at baseline on TLC).

-

Action:

-

Dry Solvents: Ensure DCM is distilled over CaH2 or from a solvent system.

-

Order of Addition: Do not add the base to the sulfonyl chloride first. Mix Amine + Base + DMAP, then add the Sulfonyl Chloride.

-

Check Reagent Quality: 2-Bromo-3-methylbenzenesulfonyl chloride is prone to hydrolysis in the bottle. Run an NMR of the reagent in CDCl3. If you see a broad singlet at >10 ppm (acid proton), your reagent is already degraded. Recrystallize from hexanes/toluene.

-

Scenario C: Formation of Bis-Sulfonamide

-

Diagnosis: Your product (primary sulfonamide) is acidic and is reacting with a second equivalent of sulfonyl chloride.[4]

-

Action:

-

Stoichiometry: Reduce Sulfonyl Chloride to 1.05 equiv.

-

Base Choice: Switch from TEA to Pyridine (solvent) or 2,6-Lutidine . These are weaker bases and less likely to deprotonate the product sulfonamide.

-

Troubleshooting Logic Tree

Figure 2: Decision matrix for diagnosing reaction failures based on crude mixture analysis.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions (Schotten-Baumann) for this reaction? A: Not recommended. While standard sulfonyl chlorides react well in THF/Water + NaOH, the 2-bromo-3-methyl derivative is too slow. The water will hydrolyze the chloride faster than the amine can attack through the steric wall. You need anhydrous organic conditions.

Q: My reagent is a brown oil, but it's supposed to be a solid. Is it bad? A: Yes. Sulfonyl chlorides of this molecular weight are typically crystalline solids. A brown oil indicates decomposition (HCl generation + polymerization).

-

Fix: Dissolve in minimal hot toluene, add hexanes until cloudy, and cool to recrystallize.

Q: Why use DMAP? Can't I just reflux in Toluene? A: Refluxing in toluene without a nucleophilic catalyst often leads to thermal decomposition of the sulfonyl chloride (desulfonylation to the aryl chloride) before the sulfonamide forms. DMAP lowers the activation energy, allowing the reaction to proceed at lower temperatures (0–40 °C).

References

-

Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

- Steric Acceleration & Hindrance in Sulfonyl Chlorides: Kivinen, A. (1964). "The Hydrolysis of Benzenesulphonyl Chlorides." Acta Chemica Scandinavica, 18, 209-218. (Establishes the baseline for ortho-substituent effects on hydrolysis vs. aminolysis).

-

Buttressing Effect Concept: Westheimer, F. H. (1956). "Steric Effects in Organic Chemistry." Wiley. (Foundational text describing the 1,2,3-substitution buttressing phenomenon).[3]

-

Practical Guide to Sulfonylation: BenchChem Technical Support. "Troubleshooting Common Issues in Sulfonamide Bond Formation." (General troubleshooting framework adapted for hindered substrates).

Sources

removing excess 2-Bromo-3-methylbenzenesulfonyl chloride from reaction mixtures

Current Status: Operational | Updated: February 13, 2026 Topic: Purification Strategies for Sulfonylation Reactions Target Analyte: 2-Bromo-3-methylbenzenesulfonyl chloride (CAS: 29312-99-0)

Executive Summary

You are likely encountering difficulty removing excess 2-Bromo-3-methylbenzenesulfonyl chloride (hereafter referred to as 2-BMSC ) from your reaction mixture. Unlike simple benzenesulfonyl chloride, the 2-bromo and 3-methyl substituents introduce specific steric and electronic effects that can complicate standard hydrolysis and purification.

This guide provides three validated workflows to remove this impurity, ranked by scale and throughput requirements.

Module 1: The Hydrolysis & pH-Switch Protocol (Standard Scale)

Best for: Reactions >100 mg where liquid-liquid extraction is feasible.

The Technical Challenge

While sulfonyl chlorides generally hydrolyze to water-soluble sulfonic acids, 2-BMSC possesses an ortho-bromo substituent. Contrary to the intuition that steric bulk slows reaction, ortho-substitution in sulfonyl chlorides often accelerates hydrolysis due to the relief of steric strain in the transition state [1]. However, this hydrolysis produces 2-bromo-3-methylbenzenesulfonic acid and HCl , creating a highly acidic environment that can degrade sensitive products.

The Protocol

Goal: Convert lipophilic 2-BMSC into the water-soluble sulfonate salt (

-

Quench: Add a 1.5x molar excess (relative to remaining 2-BMSC) of saturated aqueous NaHCO₃ .

-

Critical Warning: Do NOT use NaOH or KOH. Primary sulfonamides (

) have a pKa of ~10. Strong bases will deprotonate your product, forcing it into the aqueous layer along with the impurity, leading to massive yield loss.

-

-

Catalysis (Optional but Recommended): If the biphasic hydrolysis is slow (monitored by TLC), add 5 mol% of N-methylimidazole (NMI) or DMAP . These act as nucleophilic catalysts, shuttling the acyl group to water.

-

Partition: Stir vigorously for 30 minutes. The 2-BMSC converts to the sodium sulfonate salt.

-

Separation:

-

Aqueous Layer: Contains the 2-bromo-3-methylbenzenesulfonate impurity.

-

Organic Layer: Contains your pure sulfonamide product.

-

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Emulsion formation | Amphiphilic nature of the sulfonate byproduct. | Add brine (sat. NaCl) to increase ionic strength; filter through Celite if solids are present. |

| Product in Aqueous Layer | pH was too high (>11), deprotonating the product. | Acidify the aqueous layer to pH 4-5 and re-extract with EtOAc. |

| Impurity persists in Organic | Incomplete hydrolysis. | Increase stirring time or add the nucleophilic catalyst (NMI/DMAP). |

Module 2: The "Chemical Hook" Method (Derivatization)

Best for: Stubborn impurities or when the product is acid/base sensitive.

The Logic

If hydrolysis is insufficient, we exploit the electrophilicity of 2-BMSC by reacting it with a "scavenger amine" that contains a solubilizing group.

The Protocol

Reagent: N,N-Dimethylethylenediamine (or 3-(Dimethylamino)propylamine).

-

Add Scavenger: Add 2.0 equivalents (relative to excess 2-BMSC) of N,N-dimethylethylenediamine to the reaction mixture.

-

React: Stir for 15 minutes. The amine reacts rapidly with 2-BMSC to form a basic sulfonamide .

-

Acid Wash: Wash the organic phase with dilute HCl (1M) or citric acid (10%) .

Caption: The "Chemical Hook" strategy converts the lipophilic impurity into a water-soluble salt via a basic amine scavenger.

Module 3: Solid-Phase Scavenging (High Throughput)

Best for: Small scale (<50 mg), parallel synthesis, or medicinal chemistry libraries.

The Solution

Use a polymer-supported amine resin to physically capture the excess sulfonyl chloride.[5] This avoids liquid-liquid extraction entirely.

Recommended Resin

PS-Trisamine (Tris(2-aminoethyl)amine polystyrene).

-

Why: It has high loading and high reactivity due to the primary amines.

The Protocol

-

Calculate Loading: Use 3.0 equivalents of resin relative to the expected excess of 2-BMSC.

-

Incubate: Add resin to the reaction vial. Shake (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours.

-

Filter: Pass the mixture through a frit or filter cartridge.

-

Retentate (Solid): Contains the resin-bound sulfonamide impurity.

-

Filtrate (Liquid): Contains your purified product.

-

-

Rinse: Wash the resin with DCM/MeOH to recover any physically adsorbed product.

Module 4: Chromatography Guidelines

Best for: Final purification if the above methods leave trace residues.

Warning: Sulfonyl chlorides are often unstable on silica gel. The acidic nature of silica can catalyze hydrolysis on the column, leading to "ghost peaks" (smearing baselines) or contamination of the product fraction with sulfonic acid.

Optimization Steps:

-

Pre-treat Silica: Neutralize the silica column by flushing with 1% Triethylamine (TEA) in Hexane before loading.

-

Reverse Phase (C18): If using HPLC, use an ammonium bicarbonate buffer (pH 8). The basic pH stabilizes the sulfonamide and ensures any hydrolyzed sulfonic acid elutes immediately (at the solvent front), well-separated from the lipophilic product.

Frequently Asked Questions (FAQ)

Q: Why does my product yield drop significantly after a NaOH wash?

A: Primary sulfonamides are acidic (

Q: I see a new spot on TLC that trails badly. What is it? A: This is likely 2-bromo-3-methylbenzenesulfonic acid , the hydrolysis product. It is highly polar and streaks on standard silica plates. It can be removed by a basic aqueous wash (Module 1) or filtration through a plug of basic alumina.

Q: Can I remove 2-BMSC by recrystallization? A: It is difficult. The solubility profile of 2-BMSC often mimics that of the sulfonamide product in common solvents (EtOH, Toluene). Chemical removal (scavenging/hydrolysis) is far more reliable than physical separation for this specific class of impurities.

References

-

Mikołajczyk, M., et al. (1975). Chlorine isotopic exchange at sulphur in sulphonyl chlorides.[6] Accelerating effect of the ortho-alkyl groups.[6][7] Tetrahedron Letters, 16(15), 1305-1308.

-

BenchChem Technical Support. (2025). Removal of Benzenesulfonyl Chloride from Reaction Mixtures.

-

Supra Sciences. (n.d.). Solid Supported Scavengers: Sulfonyl Chloride Removal.[8]

-

Org. Synth. (1954). Purification of Sulfonyl Chlorides via Hydrolysis. Organic Syntheses, Coll. Vol. 4, p.943.

Sources

- 1. collected.jcu.edu [collected.jcu.edu]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to Sulfonyl Chloride Reactivity: 2-Bromo-3-methylbenzenesulfonyl Chloride vs. Benzenesulfonyl Chloride

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The reactivity of the sulfonyl chloride functional group is highly sensitive to the steric and electronic environment of its aryl scaffold. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-3-methylbenzenesulfonyl chloride against the parent compound, benzenesulfonyl chloride, grounded in the principles of physical organic chemistry and supported by established experimental methodologies.

Foundational Principles: The Electrophilic Nature of the Sulfonyl Group

The reactivity of all sulfonyl chlorides is governed by the electrophilic character of the sulfur atom. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, creating a significant partial positive charge on the sulfur.[1] This makes the sulfonyl group susceptible to attack by a wide range of nucleophiles, such as amines and alcohols, in a reaction that typically proceeds via a nucleophilic substitution pathway.[2][3] The efficiency of this attack is modulated by any substituents present on the benzene ring.

Structural and Electronic Analysis of the Reactants

To understand the difference in reactivity, we must first dissect the structural and electronic contributions of the substituents on each molecule.

-

Benzenesulfonyl Chloride (BSC): As the unsubstituted parent compound, BSC serves as our baseline for reactivity. Its reactivity is solely determined by the inherent electrophilicity of the C₆H₅SO₂Cl group.

-

2-Bromo-3-methylbenzenesulfonyl Chloride (BMSC): This molecule features two key substituents whose effects must be considered in concert:

-

The 2-Bromo Group (Ortho Position): This substituent introduces two powerful and opposing effects. Its primary influence is steric hindrance . Positioned directly adjacent to the sulfonyl chloride group, the bulky bromine atom physically obstructs the trajectory of an incoming nucleophile, impeding its approach to the electrophilic sulfur center.[4] This "ortho effect" is a major determinant of reactivity.[4][5][6] Electronically, the bromine atom is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I) , which should, in isolation, increase the electrophilicity of the sulfur atom and enhance reactivity.

-

The 3-Methyl Group (Meta Position): The methyl group is an electron-donating group (+I) through induction and hyperconjugation. Located at the meta position, its electronic effect is transmitted to the sulfonyl group, slightly increasing electron density at the sulfur center. This donation of electron density serves to decrease the electrophilicity of the sulfur, thereby reducing reactivity.

-

Comparative Reactivity: A Synthesis of Steric and Electronic Effects

When comparing BMSC to BSC, the dominant factor dictating the difference in reactivity is the profound steric hindrance imposed by the ortho-bromo substituent in BMSC.

Hypothesis: 2-Bromo-3-methylbenzenesulfonyl chloride is significantly less reactive than benzenesulfonyl chloride.

Causality:

-

Steric Hindrance (Dominant Effect): The primary reason for the predicted decrease in reactivity is the steric shielding of the sulfur atom by the ortho-bromine.[4] For a nucleophilic substitution to occur, the nucleophile must approach the sulfur atom at a specific angle. The large van der Waals radius of the bromine atom creates a "steric wall" that raises the activation energy of the transition state, slowing the reaction rate considerably. This effect is well-documented for ortho-substituted sulfonyl chlorides.[4][5]

-

Electronic Deactivation: The electron-donating methyl group at the meta position further contributes to the deactivation of BMSC, albeit to a lesser extent than the steric effect. By pushing electron density towards the ring and the sulfonyl group, it slightly quenches the partial positive charge on the sulfur atom, making it a less appealing target for nucleophiles compared to the sulfur in BSC.

-

Conflicting Electronic Effect of Bromine: While the inductive electron-withdrawing nature of the ortho-bromo group would theoretically enhance reactivity, this effect is largely overshadowed by its steric bulk. In many cases involving ortho-substituents, steric effects override purely electronic predictions.

The interplay of these factors is visualized in the diagram below.

Caption: Logical workflow of substituent effects on reactivity.

Experimental Protocol for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a parallel kinetic study can be performed. The sulfonylation of a primary amine, such as benzylamine, is a standard reaction that can be monitored effectively.[7]

Objective: To determine the relative reaction rates of benzenesulfonyl chloride (BSC) and 2-bromo-3-methylbenzenesulfonyl chloride (BMSC) with benzylamine.

Materials:

-

Benzenesulfonyl chloride (BSC)

-

2-Bromo-3-methylbenzenesulfonyl chloride (BMSC)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Internal Standard (e.g., dodecane)

-

HPLC or GC-MS system

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of benzylamine in anhydrous DCM.

-

Prepare a 0.2 M solution of triethylamine in anhydrous DCM.

-

Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DCM.

-

-

Reaction Setup (Perform two separate reactions in parallel):

-

Reaction A (BSC): To a dry 10 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2.0 mL of the benzylamine stock solution (0.4 mmol, 1.0 eq) and 2.0 mL of the triethylamine stock solution (0.4 mmol, 1.0 eq).

-

Reaction B (BMSC): Repeat the setup for Reaction A in a separate flask.

-

To each flask, add 0.4 mL of the internal standard stock solution.

-

Cool both flasks to 0 °C in an ice bath with magnetic stirring.

-

-

Initiation and Monitoring:

-

In a separate vial, dissolve 0.44 mmol (1.1 eq) of BSC in 1.0 mL of anhydrous DCM.

-

In another vial, dissolve 0.44 mmol (1.1 eq) of BMSC in 1.0 mL of anhydrous DCM.

-

Simultaneously, add the respective sulfonyl chloride solutions dropwise to Reaction A and Reaction B. Start a timer immediately (t=0).

-

At regular time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.

-

Immediately quench the aliquot in a vial containing 0.5 mL of a 1:1 mixture of acetonitrile and water to stop the reaction.

-

-

Analysis:

-

Analyze the quenched aliquots by HPLC or GC-MS.

-

Quantify the peak area of the sulfonamide product relative to the peak area of the internal standard for each time point.

-

Plot the concentration of the formed sulfonamide versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.

-

Self-Validation: The use of an internal standard corrects for variations in injection volume during analysis. Running the reactions in parallel under identical conditions ensures that temperature, concentration, and mixing are not confounding variables. The rate difference observed will be a direct consequence of the inherent reactivity of the two sulfonyl chlorides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: IR Spectroscopic Characterization of 2-Bromo-3-methylbenzenesulfonyl chloride

Topic: IR Spectroscopy Characteristic Peaks for 2-Bromo-3-methylbenzenesulfonyl chloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and drug development, 2-Bromo-3-methylbenzenesulfonyl chloride serves as a critical electrophilic building block for sulfonamide synthesis. Its quality control is paramount, as the sulfonyl chloride moiety is moisture-sensitive, readily hydrolyzing to the corresponding sulfonic acid.

This guide provides a definitive spectroscopic analysis of the compound, distinguishing it from its structural analogs and degradation products. By focusing on the unique vibrational signatures of the ortho-bromo and meta-methyl substituents relative to the sulfonyl group, researchers can rapidly validate structural integrity and purity.

Structural Analysis & Theoretical Basis

The infrared spectrum of 2-Bromo-3-methylbenzenesulfonyl chloride is a superposition of four distinct vibrational zones. Understanding the causality behind these peaks is essential for accurate interpretation.

-

Sulfonyl Chloride Core (-SO₂Cl): The most diagnostic feature. The high electronegativity of chlorine and oxygen creates a stiff bond environment, resulting in intense doublet stretching frequencies for the S=O bond.

-

Aromatic Scaffold (1,2,3-Trisubstituted Benzene): The specific substitution pattern (vicinal) dictates the out-of-plane (OOP) C-H bending vibrations, which are the "fingerprint" for regioisomer confirmation.

-

Methyl Group (-CH₃): Provides aliphatic C-H stretching contrast against the aromatic background.

-

Bromo Substituent (-Br): A heavy atom that influences the reduced mass of the ring system, shifting specific ring-breathing modes and adding a C-Br stretch in the low-frequency region.

Visualization: Vibrational Mode Mapping

Figure 1: Logical mapping of functional groups to characteristic IR vibrational modes.

Comparative Spectral Analysis

To ensure "Performance" in a QC context, one must distinguish the target molecule from its likely contaminants (hydrolysis products) and precursors. The following table contrasts 2-Bromo-3-methylbenzenesulfonyl chloride with its critical alternatives.

Table 1: Discriminatory Peak Analysis

| Feature | Target Molecule (2-Bromo-3-methylbenzenesulfonyl chloride) | Alternative 1: Precursor (3-Methylbenzenesulfonyl chloride) | Alternative 2: Impurity (2-Bromo-3-methylbenzenesulfonic acid) |

| S=O[1][2][3] Asym. Stretch | 1365–1390 cm⁻¹ (Strong) | 1375–1395 cm⁻¹ | 1150–1250 cm⁻¹ (Shifted/Broad)* |

| S=O Sym. Stretch | 1160–1190 cm⁻¹ (Strong) | 1170–1190 cm⁻¹ | 1000–1080 cm⁻¹ (Sulfonate character) |

| O-H Stretch | Absent (Clean baseline >3100) | Absent | 3200–3600 cm⁻¹ (Very Broad, Strong) |

| C-H (Aliphatic) | Present (~2920, 2850 cm⁻¹) | Present | Present |

| C-Br Stretch | Present (500–650 cm⁻¹) | Absent | Present |

| Substitution Pattern | 1,2,3-Trisubstituted (Vicinal) | 1,3-Disubstituted (Meta) | 1,2,3-Trisubstituted |

> Note: The shift in the Sulfonic Acid spectrum is due to hydrogen bonding and the change from S-Cl to S-OH. The appearance of the broad O-H band is the single most important "Fail" indicator in QC.

Detailed Characteristic Peaks[1][3][4]

The following assignments are based on standard group frequencies for sulfonyl chlorides and halogenated aromatics.

A. The Sulfonyl Chloride "Doublet"

This is the primary identification zone.

-

1365–1390 cm⁻¹ (Asymmetric SO₂): Very strong intensity. The electron-withdrawing nature of the ortho-bromo group may cause a slight inductive shift compared to non-halogenated analogs.

-

1160–1190 cm⁻¹ (Symmetric SO₂): Strong intensity. Sharp and distinct.

B. The Hydrocarbon Framework

-

3050–3100 cm⁻¹ (Aromatic C-H): Weak to medium intensity.

-

2920–2980 cm⁻¹ (Aliphatic C-H): Derived from the meta-methyl group. Look for a small "cluster" of peaks just below 3000 cm⁻¹.

-

1450–1600 cm⁻¹ (Aromatic C=C): Ring breathing modes. The presence of the heavy bromine atom often enhances the intensity of the ring vibration near 1480 cm⁻¹.

C. The Fingerprint Region (Regiochemistry)

-

700–800 cm⁻¹ (C-H Out-of-Plane Bending):

-

For 1,2,3-trisubstituted benzene, expect strong bands in the 760–790 cm⁻¹ range and a second band near 700–720 cm⁻¹ .

-

Contrast: A meta-disubstituted isomer (missing the Br) would typically show bands near 690 cm⁻¹ and 780 cm⁻¹ but with different relative intensities.

-

-

~360–380 cm⁻¹ (S-Cl Stretch): Often outside the range of standard IR (which cuts off at 400 cm⁻¹), but if using CsI optics, this weak band confirms the chloride.

Experimental Protocol for Validation

To achieve reproducible results, the sample preparation must account for the reactivity of the sulfonyl chloride group.

Method: ATR (Attenuated Total Reflectance) - Recommended

ATR is preferred over KBr pellets to minimize hydrolysis caused by moisture in the KBr salt.

-

System Prep: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows minimal water vapor and CO₂.

-

Sample Application:

-

If Solid: Place a small amount (1-2 mg) of 2-Bromo-3-methylbenzenesulfonyl chloride on the crystal center. Apply pressure using the anvil until the absorbance of the strongest peak (S=O) is between 0.5 and 1.0 a.u.

-

If Liquid/Melt: Apply a thin film.[4]

-

-

Acquisition:

-

Resolution: 4 cm⁻¹

-

Scans: 16–32 (sufficient for strong dipoles like SO₂Cl).

-

Range: 4000–600 cm⁻¹ (Standard) or 4000–400 cm⁻¹ (Extended).

-

-

Validation Check:

-

Pass: Distinct doublet at ~1380/1180 cm⁻¹; Baseline at 3400 cm⁻¹ is flat.

-

Fail: Broad mound at 3400 cm⁻¹ (Hydrolysis); Missing aliphatic C-H peaks (Wrong starting material).

-

Workflow Diagram

Figure 2: Quality Control Decision Tree for Sulfonyl Chloride Validation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general group frequencies).

-

NIST Chemistry WebBook. Benzenesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as the structural baseline for sulfonyl chloride shifts).

- Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for 1,2,3-trisubstituted benzene OOP bending frequencies).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。